molecular formula C44H78O4 B1611174 Dioctadecyl benzene-1,4-dicarboxylate CAS No. 2944-09-4

Dioctadecyl benzene-1,4-dicarboxylate

Cat. No.: B1611174
CAS No.: 2944-09-4
M. Wt: 671.1 g/mol
InChI Key: VSSBWJOYPQVXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioctadecyl benzene-1,4-dicarboxylate (chemical formula: C₄₀H₇₈O₄) is a long-chain diester derived from terephthalic acid (benzene-1,4-dicarboxylic acid) and octadecyl alcohol. These esters are typically used as plasticizers, lubricants, or intermediates in polymer synthesis, with alkyl chain length significantly influencing their physical and chemical behavior.

Properties

CAS No.

2944-09-4

Molecular Formula

C44H78O4

Molecular Weight

671.1 g/mol

IUPAC Name

dioctadecyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-43(45)41-35-37-42(38-36-41)44(46)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34,39-40H2,1-2H3

InChI Key

VSSBWJOYPQVXKX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

The following table summarizes key properties of benzene-1,4-dicarboxylate esters with differing alkyl substituents:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Retention Time (min) Key Applications/Properties
Diethyl benzene-1,4-dicarboxylate 636-09-9 C₁₂H₁₄O₄ 222.24 15.2 Solvent, intermediate
Dibutyl benzene-1,2-dicarboxylate 84-74-2 C₁₆H₂₂O₄ 278.34 17.4 Plasticizer, high thermal stability
Didodecyl benzene-1,4-dicarboxylate 18749-84-3 C₃₂H₅₄O₄ 502.80 N/A Lubricant, hydrophobic material
DEHT (Di-2-ethylhexyl terephthalate) 6422-86-2 C₂₄H₃₈O₄ 390.56 N/A Plasticizer, low toxicity

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., didodecyl vs. diethyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents and enhancing thermal stability.
  • Retention Time : Shorter-chain esters (e.g., diethyl) exhibit lower retention times in chromatographic analysis compared to longer-chain derivatives (e.g., dibutyl) due to reduced polarity . Dioctadecyl benzene-1,4-dicarboxylate, with C₁₈ chains, would likely show even higher retention times than didodecyl analogs.
  • Applications : Shorter esters (diethyl) serve as solvents or intermediates, while longer-chain derivatives (didodecyl, DEHT) are used as plasticizers or lubricants due to their low volatility and high compatibility with polymers .

Functionalized Benzene-1,4-Dicarboxylate Derivatives in Materials Science

Benzene-1,4-dicarboxylate (BDC) is a critical linker in metal-organic frameworks (MOFs). Functionalized derivatives, such as 2-aminobenzene-1,4-dicarboxylate (NH₂BDC) and 2,5-dihydroxybenzene-1,4-dicarboxylate (DHBDC), modify MOF properties for targeted applications :

Derivative Functional Group Impact on MOF Properties
BDC²⁻ (base form) None High porosity, used in gas storage (e.g., methane)
NH₂BDC²⁻ Amino (-NH₂) Enhanced CO₂ adsorption, catalytic activity
DHBDC²⁻ Hydroxy (-OH) Improved hydrophilicity, proton conductivity
MSBDC²⁻ (sulfo-modified) Sulfonate (-SO₃⁻) Acidic sites for glucose conversion catalysis

Instead, their bulkiness and hydrophobicity make them suitable for non-polar applications like coatings or plasticizers .

Metabolic and Toxicological Profiles

DEHT, a commercial plasticizer, undergoes metabolic oxidation to form hydroxylated and carboxylated metabolites (e.g., 5OH-MEHTP, 5cx-MEPTP) . In contrast, shorter-chain esters (diethyl, dibutyl) may exhibit faster renal excretion but higher acute toxicity .

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